YM022

描述

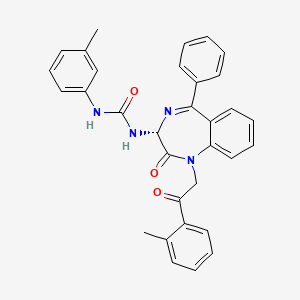

Structure

3D Structure

属性

IUPAC Name |

1-(3-methylphenyl)-3-[(3R)-1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O3/c1-21-11-10-15-24(19-21)33-32(39)35-30-31(38)36(20-28(37)25-16-7-6-12-22(25)2)27-18-9-8-17-26(27)29(34-30)23-13-4-3-5-14-23/h3-19,30H,20H2,1-2H3,(H2,33,35,39)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXFHPUBGMMWJQ-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40932492 | |

| Record name | N'-(3-Methylphenyl)-N-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145084-28-2 | |

| Record name | YM 022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145084282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(3-Methylphenyl)-N-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40932492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145084-28-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YM-022 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772CP7W12N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ym 022 As a Cholecystokinin 2 Receptor Antagonist in Academic Research

Historical Context and Discovery of YM 022

Cholecystokinin (B1591339) (CCK) is a peptide hormone and neuropeptide involved in various physiological processes, including digestion and neurotransmission. nih.govfrontiersin.org The biological effects of CCK are mediated through two primary receptor subtypes: the cholecystokinin-1 receptor (CCK1R) and the cholecystokinin-2 receptor (CCK2R), also known as the CCK-B/gastrin receptor. pnas.orgtocris.com7tmantibodies.com The CCK2R is widely distributed in the central nervous system and the gastrointestinal tract and binds both CCK and gastrin with high affinity. pnas.orgtocris.com7tmantibodies.comguidetopharmacology.org Given the diverse roles of CCK2R, there has been significant interest in developing selective ligands to study its functions and potential therapeutic applications. pnas.orgtocris.com

YM 022 is a non-peptide compound identified as a potent and selective antagonist of the CCK2 receptor. tocris.comrndsystems.com Its development arose from the search for small-molecule drugs targeting peptide hormone receptors, building upon earlier prototype antagonists like L-365,260. pnas.org The pharmacological profile of YM 022, highlighting its potency and selectivity for the CCK2 receptor, was characterized in studies, including one published in 1994. tocris.comrndsystems.com This research demonstrated that YM 022 potently inhibited the binding of radiolabeled CCK-8 to the human CCKB/gastrin receptor and blocked CCK-8-induced calcium mobilization in cells expressing the receptor. nih.gov The compound exhibited stereoselectivity in its interaction with the human CCKB/gastrin receptor. nih.gov

Role of Cholecystokinin-2 Receptors in Physiological and Pathophysiological Processes

The CCK2 receptor plays a significant role in a variety of physiological and pathophysiological processes due to its expression in multiple tissues, including the stomach and the central nervous system. pnas.orgtocris.com7tmantibodies.com

Gastric Acid Secretion Regulation

One of the well-established physiological functions of the CCK2 receptor is its role in regulating gastric acid secretion. Gastrin, a primary ligand for the CCK2R, is produced by G cells in the gastric antrum and stimulates gastric acid secretion. nih.govliverpool.ac.uk Gastrin primarily acts on enterochromaffin-like (ECL) cells in the stomach lining, stimulating them to synthesize and release histamine (B1213489). nih.govliverpool.ac.uktandfonline.com Histamine then acts on histamine H2 receptors on parietal cells, leading to the secretion of gastric acid via the H+/K+-ATPase pump. nih.govliverpool.ac.uk The CCK2 receptor is located on ECL cells, and its activation by gastrin is a key step in this pathway. nih.govtandfonline.com While it was once debated whether parietal cells also possess physiologically significant gastrin receptors, studies using isolated rat stomachs have shown that gastrin primarily binds to CCK-2 receptors on ECL cells, causing histamine release, with no significant binding observed on parietal cells. tandfonline.com YM 022 has been shown to potently inhibit gastrin-induced gastric acid secretion and histidine decarboxylase activation, an enzyme involved in histamine synthesis in ECL cells, demonstrating its effectiveness in blocking this pathway in vivo. tocris.comrndsystems.com

Neurological Functions and Central Nervous System Modulation

CCK2 receptors are extensively found throughout the central nervous system and are involved in modulating various neurological functions. tocris.com7tmantibodies.comguidetopharmacology.orgwikipedia.org These include roles in anxiety, analgesia, arousal, and neuroleptic activity. tocris.comwikipedia.orguniprot.org CCK itself functions as a neuropeptide in the CNS. researchgate.net CCK2R activation has been linked to anxiety, and CCK-4, a peptide fragment of CCK, is known to induce anxiety symptoms in humans and is used in research to study panic attacks. wikipedia.orgwikipedia.orgimrpress.comscholarena.com The CCKergic system, including CCK2R, interacts with various neuropeptides involved in pain regulation, such as dopamine (B1211576), glutamate (B1630785), and opioids. nih.gov CCK2 receptors influence dopamine activity, and their activation can affect dopamine release in brain areas like the nucleus accumbens. wikipedia.orgnih.gov This modulation of dopamine homeostasis in the CNS could contribute to the chronicity of pain. nih.gov

Pain Perception Pathways

Accumulating evidence highlights a significant role for the CCK2 receptor in pain modulation. researchgate.netmdpi.comnih.govnih.govresearchgate.net Activation of CCK2R is primarily associated with facilitating nociception, meaning it can enhance the perception of pain. nih.govmdpi.comresearchgate.netki.se CCK and CCK2R are expressed along the pain axis, including in the spinal cord and dorsal root ganglia (DRG). researchgate.netnih.govresearchgate.netresearchgate.net In models of chronic pain, levels of both CCK and CCK2R can be increased in the spinal cord and DRG. researchgate.netnih.govresearchgate.net CCK2R antagonists have demonstrated the ability to alleviate pain in various rodent models. mdpi.comnih.govnih.gov For instance, CCK2R-/- mice did not display chronic hyperalgesia following chronic constriction injury of the sciatic nerve, suggesting the receptor's involvement in establishing neuropathic pain. mdpi.com Activation of CCK2R can influence ion channel activity, such as inhibiting transient type-A K+ currents in DRG neurons, which can increase neuronal excitability and is associated with chronic pain. mdpi.com This modulation can involve signaling pathways like the PI3K/SRC/JNK pathway. mdpi.com Furthermore, CCK/CCK2R interaction can promote hyperexcitability in the hippocampus by facilitating glutamate release, potentially increasing nociceptive pain. mdpi.com The CCK system also interacts with the opioid system, and CCK, through CCK2R activation, can physiologically antagonize endogenous opioid systems. nih.gov Co-administration of CCK2 antagonists with opioids has been shown to enhance analgesic responses in animal models. nih.gov

Inflammatory Processes

While the role of CCK2 receptors in inflammation is less extensively detailed in the provided sources compared to gastric and neurological functions, there are indications of its involvement. One study mentions that burn injury models, which involve inflammatory processes, show the involvement of CCK2R in pain. mdpi.com Another source notes that direct analgesic activity and anti-inflammatory effects are linked with the CCK2-gastrin receptor. scholarena.com Additionally, a citation for YM 022 mentions a study where cholecystokinin inhibits inducible nitric oxide synthase expression by lipopolysaccharide-stimulated peritoneal macrophages, suggesting a potential role for CCK, and potentially its receptors like CCK2R, in modulating inflammatory responses at the cellular level. tocris.comrndsystems.com

YM 022 as a Research Tool: Advantages and Limitations

YM 022 serves as a valuable research tool for investigating the roles of the CCK2 receptor due to its specific pharmacological properties. A key advantage is its high potency and selectivity as a non-peptide CCK2 silent antagonist. tocris.comrndsystems.com This selectivity allows researchers to probe the functions mediated specifically by the CCK2 receptor, distinguishing them from those mediated by the CCK1 receptor. Its ability to potently inhibit gastrin-induced gastric acid secretion and histidine decarboxylase activation in vivo with a long duration of action makes it useful for studying the physiological impact of blocking CCK2R in gastric function. tocris.comrndsystems.com The compound's well-characterized in vitro pharmacological profile, including its inhibition of ligand binding and calcium mobilization, provides a basis for understanding its mechanism of action at the cellular level. nih.gov

However, like any research tool, YM 022 has potential limitations. While described as highly selective, no compound is perfectly specific, and off-target effects, even at higher concentrations, remain a possibility that researchers must consider and control for. The studies primarily highlight its use in animal models and in vitro systems, which may not always perfectly translate to human physiology. The complexity of the CCKergic system, with its multiple ligands and receptors, and interactions with other neurotransmitter systems, means that interpreting the results obtained solely with a single antagonist like YM 022 requires careful consideration within the broader biological context. The physical and chemical properties, such as solubility, also need to be considered when designing experiments. tocris.comrndsystems.com

Data Table:

| Compound Name | PubChem CID | Activity at CCK2R | Activity at CCK1R | Key Research Finding |

| YM 022 | 122130 | Potent Antagonist (Ki = 68 pM) tocris.comrndsystems.com | Low Affinity (Ki = 63 nM) tocris.comrndsystems.com | Inhibits gastrin-induced gastric acid secretion and HDC activation in vivo. tocris.comrndsystems.com |

| Cholecystokinin | 16129670 | Agonist pnas.org7tmantibodies.comguidetopharmacology.org | Agonist 7tmantibodies.comguidetopharmacology.org | Endogenous peptide hormone and neuropeptide. nih.govfrontiersin.org |

Mechanism of Action and Receptor Binding Profile of Ym 022

Selectivity and Potency at Cholecystokinin (B1591339) Receptors

Research indicates that YM 022 demonstrates high potency and selectivity for the CCK2 receptor compared to the CCK1 receptor. This differential affinity is a key aspect of its pharmacological profile. rndsystems.comtocris.comnih.govmedchemexpress.comtargetmol.com

YM 022 exhibits high binding affinity for CCK2 receptors, also known as gastrin/CCK-B receptors. This affinity has been quantified through various binding studies using radiolabeled ligands.

Quantitative binding studies have consistently shown YM 022 to have a very high affinity for CCK2 receptors. Using [125I]CCK-8 as a radioligand, studies have determined Ki values in the picomolar to low nanomolar range, depending on the tissue or cell line studied. For instance, a study using rat brain CCK-B/gastrin receptors reported a Ki value of 0.26 nM for YM 022 binding. nih.gov Another study using canine cloned gastrin/CCK-B receptors found an IC50 value of 0.73 nM for [125I]CCK-8 binding. medchemexpress.comnih.gov Extremely potent Ki values, such as 68 pM, have also been reported for CCK-B receptors. rndsystems.comtocris.comtargetmol.comsigmaaldrich.com

The following table summarizes representative binding affinity data for YM 022 at CCK2 receptors:

| Receptor Type (Species/Tissue) | Radioligand | Binding Parameter | Value | Reference |

| CCK-B/gastrin receptor (rat brain) | [125I]CCK-8 | Ki | 0.26 nM | nih.gov |

| Gastrin/CCK-B receptor (canine cloned) | [125I]CCK-8 | IC50 | 0.73 nM | medchemexpress.comnih.gov |

| CCK-B receptor | Not specified | Ki | 68 pM | rndsystems.comtocris.comtargetmol.comsigmaaldrich.com |

| Gastrin/CCK-B receptor (rat brain) | [125I]CCK-8 | Ki | 0.068 nM | ncats.io |

Note: While presented as a static table here, in an interactive format, this data could be sortable and filterable.

Comparisons with other known CCK2 receptor antagonists, such as CI-988 and L-365,260, highlight the superior potency of YM 022 in many experimental settings. In studies assessing the inhibition of pentagastrin-induced gastric acid secretion in anesthetized rats, YM 022 demonstrated a significantly lower ID50 value (0.009 µmol/kg/h) compared to CI-988 (0.6 µmol/kg/h) and L-365,260 (3.40 µmol/kg/h). nih.gov Similarly, in gastric fistula cats, YM 022 was more potent than both CI-988 and L-365,260 in inhibiting acid secretion. nih.gov In isolated rabbit gastric glands, YM 022 showed a much lower IC50 for inhibiting CCK8-stimulated aminopyrine (B3395922) uptake (0.0012 µM) compared to CI-988 (0.2 µM) and L-365,260 (2.8 µM). nih.gov

Comparative binding studies also support the higher potency of YM 022. For instance, in rat brain gastrin/CCK-B receptor binding studies, YM 022 had a Ki value of 0.068 nM, while the Ki values for L-365,260 and CI-988 were 19 nM and 6.3 nM, respectively. ncats.io

The following table provides a comparative overview of the potency of YM 022, CI-988, and L-365,260 in selected studies:

| Compound | Assay | Species/Tissue | Parameter | Value | Reference |

| YM 022 | Inhibition of pentagastrin-induced acid secretion | Anesthetized rat | ID50 | 0.009 µmol/kg/h | nih.gov |

| CI-988 | Inhibition of pentagastrin-induced acid secretion | Anesthetized rat | ID50 | 0.6 µmol/kg/h | nih.gov |

| L-365,260 | Inhibition of pentagastrin-induced acid secretion | Anesthetized rat | ID50 | 3.40 µmol/kg/h | nih.gov |

| YM 022 | Inhibition of CCK8-stimulated aminopyrine uptake | Isolated rabbit gastric glands | IC50 | 0.0012 µM | nih.gov |

| CI-988 | Inhibition of CCK8-stimulated aminopyrine uptake | Isolated rabbit gastric glands | IC50 | 0.2 µM | nih.gov |

| L-365,260 | Inhibition of CCK8-stimulated aminopyrine uptake | Isolated rabbit gastric glands | IC50 | 2.8 µM | nih.gov |

| YM 022 | [125I]CCK-8 binding displacement | Rat brain CCK-B/gastrin | Ki | 0.068 nM | ncats.io |

| CI-988 | [125I]CCK-8 binding displacement | Rat brain CCK-B/gastrin | Ki | 6.3 nM | ncats.io |

| L-365,260 | [125I]CCK-8 binding displacement | Rat brain CCK-B/gastrin | Ki | 19 nM | ncats.io |

Note: While presented as a static table here, in an interactive format, this data could be sortable and filterable.

In contrast to its high affinity for CCK2 receptors, YM 022 demonstrates considerably lower affinity for CCK1 receptors, also known as CCK-A receptors. Studies have reported IC50 values in the nanomolar range for CCK1 receptor binding. For example, an IC50 value of 136 nM for [3H]devazepide binding to canine pancreas CCK-A receptors has been reported. medchemexpress.comnih.gov Ki values around 63 nM for CCK1 receptors have also been noted. rndsystems.comtocris.comtargetmol.com This difference in affinity between CCK2 and CCK1 receptors underscores the selectivity of YM 022 for the CCK2 subtype. nih.gov

Beyond cholecystokinin receptors, the binding specificity of YM 022 has been evaluated against a range of other receptor systems. Research indicates that YM 022 exhibits negligible affinity for various other receptors, including benzodiazepine (B76468) receptors. ncats.io Its affinity for gastrin/CCK-B receptors is reported to be more than two orders of magnitude higher than for receptors such as benzodiazepine receptors. ncats.io This broad specificity profile contributes to its characterization as a selective CCK2 antagonist.

Binding Affinity for CCK2 Receptors (Gastrin/CCK-B)

Molecular Interactions and Receptor Signaling Modulation

As a silent antagonist, YM 022 binds to the CCK2 receptor and prevents the binding and activation by endogenous agonists like gastrin and CCK-8. rndsystems.comtocris.com This blockade inhibits downstream signaling pathways typically mediated by CCK2 receptor activation, such as the mobilization of intracellular calcium. nih.gov Studies investigating mutations within the CCK-B/gastrin receptor ligand binding pocket have provided insights into the molecular interactions critical for YM 022's affinity and antagonistic activity. nih.gov These findings suggest that specific amino acid residues within the receptor's transmembrane domains are involved in the binding of non-peptide antagonists like YM 022. nih.gov Molecular docking simulations have also been employed to explore the potential binding environment and interactions of YM 022 within the active site of the CCK2 receptor. imrpress.com

Antagonistic Activity at CCK2 Receptors

YM 022 is described as an extremely potent and highly selective non-peptide silent antagonist of the CCK2 receptor. tocris.comrndsystems.com Studies have quantified its binding affinity, showing significantly higher potency for the CCK2 receptor compared to the CCK1 receptor. tocris.comrndsystems.comnih.gov For instance, reported Ki values are in the picomolar range for CCK2 receptors (68 pM) and in the nanomolar range for CCK1 receptors (63 nM), indicating approximately a 1000-fold selectivity for CCK2. tocris.comrndsystems.comnih.gov

Research using cells expressing functional human CCKB/gastrin receptors demonstrated that YM 022 potently inhibited the binding of [¹²⁵I]CCK-8 to the receptor membrane. nih.gov The IC₅₀ value for this inhibition was reported as 55 pM. nih.gov The (R)-enantiomer of YM 022 showed stereoselective recognition of the human CCKB/gastrin receptor as a potent antagonist. nih.gov In canine models, YM 022 inhibited the binding of [¹²⁵I]CCK-8 and [³H]devazepide to canine gastrin/CCK-B receptors with an IC₅₀ value of 0.73 nM, while showing much weaker affinity for CCK-A receptors (IC₅₀ of 136 nM). nih.gov This further supports its selectivity for CCK2 receptors. nih.gov

The antagonistic activity of YM 022 at CCK2 receptors has been shown to inhibit gastrin-induced gastric acid secretion and histidine decarboxylase activation in vivo, demonstrating a long duration of action. tocris.comrndsystems.com In Heidenhain pouch dogs, intravenous administration of YM 022 dose-dependently inhibited pentagastrin- and peptone meal-induced acid secretion. nih.gov However, it did not affect acid secretion induced by histamine (B1213489) or methacholine, highlighting its specific action on pathways mediated by gastrin/CCK-B receptors. nih.gov

Here is a table summarizing the binding affinity data:

| Receptor | Ki (nM) | Selectivity |

| CCK2 (human) | 0.068 tocris.comrndsystems.com | ~1000-fold vs CCK1 nih.gov |

| CCK1 (human) | 63 tocris.comrndsystems.com | - |

| CCKB/gastrin (rat brain) | 0.26 nih.gov | ~1000-fold vs CCKA nih.gov |

| CCKA (rat pancreas) | 270 nih.gov | - |

| Gastrin/CCK-B (canine) | 0.73 nih.gov | ~186-fold vs CCK-A nih.gov |

| CCK-A (canine) | 136 nih.gov | - |

Impact on Intracellular Calcium Mobilization

Activation of CCK2 receptors is known to trigger an increase in intracellular calcium concentration ([Ca²⁺]ᵢ). nih.govnih.gov YM 022 has been shown to inhibit this process. nih.govnih.gov In NIH-3T3 cells expressing functional human CCKB/gastrin receptors, CCK-8 treatment increased intracellular Ca²⁺ concentration with an EC₅₀ of 0.30 nM. nih.gov YM 022 inhibited this CCK-8-induced Ca²⁺ mobilization with an IC₅₀ of 7.4 nM. nih.gov

In a rat anterior pituitary cell line (GH3) expressing CCKB/gastrin receptors, CCK-8 dose-dependently increased [Ca²⁺]ᵢ. nih.gov YM 022, even at high concentrations, had no effect on baseline [Ca²⁺]ᵢ but inhibited the mobilization of [Ca²⁺]ᵢ elicited by CCK-8 in a concentration-dependent manner with an IC₅₀ value of 4 nM. nih.gov This indicates that YM 022 acts as an antagonist preventing the CCK-8-mediated increase in intracellular calcium. nih.gov Calcium mobilization is a common downstream effect triggered by the activation of certain cell surface receptors, including G-protein-coupled receptors (GPCRs) like CCK2, which can generate intracellular messengers like IP₃ that activate calcium fluxes from intracellular stores. ahajournals.org

Effects on Downstream Signaling Pathways

As an antagonist of the CCK2 receptor, YM 022 interferes with the signaling pathways activated by the binding of endogenous ligands like gastrin and cholecystokinin to this receptor. medkoo.comnih.gov CCK2 receptor activation is coupled to G proteins, and its downstream signaling can involve various pathways, including those leading to increased intracellular calcium and potentially other cascades. nih.govahajournals.org

While the provided search results specifically detail YM 022's impact on calcium mobilization, they also broadly mention its ability to inhibit CCK-B receptor-mediated signaling. medkoo.com The CCK2 receptor plays a role in gastric acid secretion and neurological functions, suggesting that YM 022's antagonistic activity impacts the downstream pathways involved in these processes. medkoo.com For example, by inhibiting gastrin-induced gastric acid secretion, YM 022 modulates the signaling cascade that leads to acid production in parietal cells. tocris.comrndsystems.comnih.gov Although specific downstream pathways beyond calcium mobilization are not explicitly detailed for YM 022 in these results, the general understanding of GPCR signaling suggests that CCK2 receptor activation can influence pathways like those involving phospholipase C, which leads to IP₃ production and subsequent calcium release, and potentially other pathways like MAPK or PI3K, depending on the cell type and context. athenaeumpub.comaacrjournals.orgmdpi.comresearchgate.netspandidos-publications.com YM 022's action as a CCK2 antagonist would therefore block or attenuate the activation of these downstream signaling cascades initiated by CCK2 receptor engagement.

Preclinical Pharmacological Investigations of Ym 022

In Vitro Studies

Cell-Based Assays

YM-022 has been shown to inhibit gastrin-induced histidine decarboxylase (HDC) activation. While specific in vitro cell-based assay data is limited in the reviewed literature, in vivo studies have demonstrated that YM-022 can suppress the activity of HDC in the oxyntic mucosa. This suggests that YM-022 interferes with the gastrin/cholecystokinin (B1591339) B (CCK-B) receptor-mediated pathway, which is responsible for stimulating HDC and subsequent histamine (B1213489) release, a key step in gastric acid secretion nih.gov.

Investigations using isolated rabbit gastric glands have provided quantitative data on the inhibitory effects of YM-022 on acid secretion. In these studies, the uptake of ¹⁴C-aminopyrine, a weak base that accumulates in acidic spaces and serves as an index of acid production, was measured. YM-022 was found to be a highly potent inhibitor of cholecystokinin octapeptide (CCK-8)-stimulated aminopyrine (B3395922) uptake.

The results demonstrated a clear rank order of potency among the tested CCK-B antagonists, with YM-022 being the most effective.

| Compound | IC₅₀ (µM) |

|---|---|

| YM-022 | 0.0012 |

Studies utilizing Chinese Hamster Ovary (CHO-K1) cells stably expressing the human cholecystokinin 2 receptor (CCK2R) have revealed the inhibitory effect of YM-022 on intracellular calcium signaling. In these cell lines, stimulation with CCK induces regular oscillations in intracellular calcium concentration. YM-022 was shown to dose-dependently inhibit these CCK-induced calcium oscillations.

A concentration of 30 nM of YM-022 was sufficient to completely block the calcium oscillations induced by 30 pM of CCK. This demonstrates the potent antagonistic activity of YM-022 at the CCK2R, interfering with the downstream signaling cascade that leads to calcium mobilization.

| YM-022 Concentration (nM) | Effect on CCK-Induced Calcium Oscillations |

|---|---|

| 3 | Partial Inhibition |

| 10 | Substantial Inhibition |

| 30 | Complete Inhibition |

The potential for YM-022 to modulate inflammatory pathways has been investigated by examining its effect on the expression of inducible nitric oxide synthase (iNOS) in macrophages. In a study involving lipopolysaccharide (LPS)-stimulated peritoneal macrophages, pretreatment with YM-022 did not alter the concentration of nitrite (B80452) in the culture supernatant, nor did it affect the levels of iNOS. This indicates that under these experimental conditions, YM-022 does not modulate the expression of iNOS in macrophages, suggesting that its mechanism of action is not primarily related to this inflammatory pathway.

Receptor Binding Assays in Tissue Homogenates (e.g., Rat Brain, Pancreas)

Receptor binding assays using tissue homogenates have been instrumental in characterizing the affinity and selectivity of YM-022 for its target receptors.

In studies with rat brain cortex homogenates, YM-022 has demonstrated a very high affinity for CCK-B/gastrin binding sites. The affinity of YM-022 in the rat cortex has been reported with a pKi value of 10.17.

Regarding the pancreas, in rats, the predominant cholecystokinin receptor subtype on acinar cells is the CCK-A receptor. Given that YM-022 is a highly selective CCK-B receptor antagonist, its affinity for receptors in rat pancreatic tissue homogenates is expected to be significantly lower. While direct binding studies on rat pancreas are not extensively detailed in the available literature, data from canine tissues show a much lower affinity of YM-022 for the CCK-A receptor compared to the CCK-B receptor, with IC₅₀ values of 136 nM and 0.73 nM, respectively nih.gov. This highlights the selectivity of YM-022 for the CCK-B receptor subtype.

| Tissue Homogenate | Receptor Subtype | Affinity Measure | Value |

|---|---|---|---|

| Rat Brain Cortex | CCK-B | pKi | 10.17 |

| Canine Pancreas | CCK-A | IC₅₀ (nM) | 136 |

| Canine Gastrin Receptor | CCK-B | IC₅₀ (nM) | 0.73 |

Assessment of Metabolic Stability in Vitro

The assessment of a compound's metabolic stability is a critical step in preclinical drug development, offering insights into its potential pharmacokinetic profile. These in vitro assays typically utilize liver fractions, such as microsomes or hepatocytes, to predict in vivo parameters like hepatic clearance and half-life researchgate.netnuvisan.com. By incubating a compound with these biological matrices, researchers can measure the rate of its metabolism, which helps in identifying compounds with favorable durability for further development researchgate.net. The primary data generated from these studies are the half-life (t1/2) and the intrinsic clearance (CLint) of the compound nuvisan.com. While the methodologies for assessing the metabolic stability of pharmaceutical compounds are well-established, specific in vitro metabolic stability data for YM-022, including its half-life and intrinsic clearance in liver microsomes, are not detailed in the available scientific literature.

In Vivo Studies

Models of Gastric Acid Secretion

The inhibitory effect of YM-022 on gastric acid secretion stimulated by pentagastrin (B549294), a synthetic analog of gastrin, has been demonstrated in both rodent and canine models.

In female Sprague-Dawley rats, long-term administration of YM-022 resulted in a marked and lasting inhibition of pentagastrin-induced acid secretion nuvisan.com. Studies showed that YM-022 was more potent against this induced secretion than the H2-receptor antagonist, famotidine (B1672045) nuvisan.com. Furthermore, YM-022 was observed to prevent the hypersecretory response to pentagastrin that typically follows the cessation of treatment with proton pump inhibitors like omeprazole (B731) nuvisan.com. This suggests that the hypergastrinemia resulting from prolonged acid suppression increases the mucosal secretory response via a gastrin/cholecystokinin-B (CCK-B) receptor-mediated pathway, which is effectively blocked by YM-022 nuvisan.com.

In canine models using denervated Heidenhain gastric pouches, intravenous administration of YM-022 produced a dose-dependent inhibition of pentagastrin-induced acid secretion researchgate.net. The compound demonstrated high potency in this model. Notably, YM-022's inhibitory action was selective, as it did not affect gastric acid secretion induced by either histamine or methacholine, confirming its specific antagonism at the gastrin/CCK-B receptor researchgate.net.

| Secretion Stimulant | Animal Model | ED₅₀ of YM-022 (intravenous) |

|---|---|---|

| Pentagastrin | Heidenhain Pouch Dogs | 0.0261 µmol/kg |

| Peptone Meal | Heidenhain Pouch Dogs | 0.0654 µmol/kg |

The efficacy of YM-022 in a more physiological model of acid secretion was evaluated in Heidenhain pouch dogs stimulated with a peptone meal. Intravenous YM-022 dose-dependently inhibited the acid secretion prompted by the peptone meal researchgate.net. The calculated ED₅₀ value was 0.0654 µmol/kg, indicating high potency in this postprandial simulation model researchgate.net. This finding underscores the compound's ability to suppress meal-stimulated gastric acid, a key driver of peptic ulcer disease, by blocking the endogenous gastrin pathway researchgate.net.

Long-term administration of potent antisecretory drugs like omeprazole can lead to hypergastrinemia, which in turn increases the mucosal mass and the secretory response to pentagastrin in rats nuvisan.com. This trophic effect of gastrin is linked to the activation of histidine decarboxylase (HDC), the enzyme responsible for histamine synthesis in enterochromaffin-like (ECL) cells. Research indicates that the hyper-response to pentagastrin after omeprazole treatment is prevented by co-administration of YM-022 nuvisan.com. By blocking the gastrin/CCK-B receptor, YM-022 inhibits the gastrin-mediated trophic effects on the gastric mucosa, including the activation of HDC, thereby preventing the associated hypersecretion nuvisan.com.

The roles of the gastrointestinal peptides motilin and ghrelin in gastric acid secretion and their interaction with the gastrin pathway have been investigated using YM-022. In studies conducted on the house musk shrew (Suncus murinus), pentagastrin administration reliably stimulated gastric acid secretion, and this effect was almost completely abolished by pretreatment with YM-022, confirming the compound's efficacy as a gastrin/CCK-B receptor antagonist in this species pharmaron.commdpi.com.

However, when gastric acid secretion was stimulated by either motilin alone or by the co-administration of motilin and ghrelin, pretreatment with YM-022 had no effect on the resulting acid output pharmaron.com. This demonstrates that the stimulatory effects of motilin and ghrelin on gastric acid secretion are not mediated through the gastrin/CCK-B receptor pathway that YM-022 blocks pharmaron.com. In contrast, the histamine H2 receptor antagonist famotidine was able to completely inhibit the acid secretion induced by motilin and the motilin-ghrelin combination, suggesting their mechanism involves the histamine pathway pharmaron.com.

| Secretory Stimulant | Effect of YM-022 Pretreatment | Mediating Pathway Implication |

|---|---|---|

| Pentagastrin | Significantly inhibited acid secretion | Gastrin/CCK-B Receptor Dependent |

| Motilin | No effect on acid secretion | Gastrin/CCK-B Receptor Independent |

| Motilin + Ghrelin | No effect on acid secretion | Gastrin/CCK-B Receptor Independent |

Studies in Neurological and Pain Models

Modulation of Stress-Induced Hyperalgesia

Preclinical investigations into the role of YM-022 in pain modulation have explored its effects in stress-induced hyperalgesia (SIH), a phenomenon where exposure to stress results in an increased sensitivity to painful stimuli. In a study utilizing an air stress-induced thermal hyperalgesia model in rats, the direct administration of the cholecystokinin-B (CCK-B) receptor antagonist YM-022 into the rostral ventromedial medulla (RVM) did not produce any effect on the development of this condition.

Effects on Hippocampal Neural Activity

Research has pointed to the involvement of the cholecystokinin (CCK) system, particularly the CCK-B receptor, in modulating neural activity related to emotional memory and depression. While direct studies on the hippocampus are limited, investigations into the basolateral amygdala (BLA), a brain region integral to processing emotional memories, have shown that YM-022 can significantly influence neuroplasticity. sciencedaily.com

In one study, YM-022 was found to have an anti-depressant-like effect by blocking the formation of aversive memories caused by neuroplastic changes in mice. sciencedaily.com The antagonist significantly suppressed long-term potentiation (LTP), a key mechanism in memory formation. sciencedaily.com In vitro recordings from the BLA demonstrated a dramatic reduction in the neuroplasticity induction rate in the group treated with YM-022 compared to the control group. sciencedaily.com These findings suggest that by antagonizing the CCK-B receptor, YM-022 can modulate the neural circuits involved in the encoding of aversive memories. sciencedaily.com

| Treatment Group | Neuroplasticity Induction Rate (%) |

|---|---|

| Control | 72.3 |

| YM-022 Treated | 10.2 |

Investigation of Anti-tumorigenic Potential (e.g., Gastric Cancer Models)

The potential of YM-022 as an anti-tumorigenic agent has been investigated, focusing on its role as a gastrin/CCK-B receptor antagonist. nih.gov These receptors are expressed in a variety of human tumor cells, and their activation by peptides like gastrin and CCK can be mitogenic, promoting cell proliferation. nih.gov

YM-022 has demonstrated potent activity in competing with gastrin and CCK-8 for binding to these receptors. nih.gov In preclinical studies using human cancer cell lines that express genes for both gastrin and its receptor, YM-022 inhibited proliferation in a dose-dependent manner, even without the presence of external peptide ligands. nih.gov This suggests that YM-022 can interfere with the autocrine stimulation loops that contribute to tumor cell growth. nih.gov The compound was effective at inhibiting phosphoinositide hydrolysis and increases in cytoplasmic free calcium that are induced by CCK-8 or gastrin I. nih.gov These results highlight the potential of YM-022 as an antiproliferative agent for human cancers that rely on the gastrin/CCK-B receptor pathway. nih.gov

Pharmacokinetic and Pharmacodynamic Relationships in Preclinical Species

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of YM-022 have been characterized in several preclinical species, establishing its high potency and selectivity as a gastrin/CCK-B receptor antagonist.

In Heidenhain pouch dogs, YM-022 demonstrated a high affinity for canine gastrin/CCK-B receptors with a much lower affinity for CCK-A receptors, indicating its selectivity. nih.gov Intravenous administration of YM-022 dose-dependently inhibited gastric acid secretion induced by pentagastrin and peptone meals, but did not affect secretion stimulated by histamine or methacholine. nih.gov This confirms its specific mechanism of action through the gastrin/CCK-B receptor. nih.gov

Studies in anesthetized rats and gastric fistula cats further underscored the compound's potency. YM-022 was significantly more potent at inhibiting pentagastrin-induced gastric acid secretion compared to other CCK-B antagonists like CI-988 and L-365,260. Furthermore, a bolus injection in cats resulted in a rapid, complete, and long-lasting inhibition of acid secretion, with 85% inhibition still observed after 3 hours. In vitro studies using isolated rabbit gastric glands also confirmed YM-022's superior potency in inhibiting CCK-8-stimulated acid secretion. nih.gov

| Species/Model | Parameter | YM-022 Value | Reference |

|---|---|---|---|

| Canine Receptors | IC₅₀ (Gastrin/CCK-B) | 0.73 nM | nih.gov |

| Canine Receptors | IC₅₀ (CCK-A) | 136 nM | nih.gov |

| Heidenhain Pouch Dogs (Pentagastrin-induced) | ED₅₀ | 0.0261 µmol/kg (i.v.) | nih.gov |

| Heidenhain Pouch Dogs (Peptone Meal-induced) | ED₅₀ | 0.0654 µmol/kg (i.v.) | nih.gov |

| Anesthetized Rats (Pentagastrin-induced) | ID₅₀ | 0.009 µmol/kg/h (i.v.) | nih.gov |

| Gastric Fistula Cats (Pentagastrin-induced) | ID₅₀ | 0.02 µmol/kg (i.v.) | nih.gov |

| Isolated Rabbit Gastric Glands (CCK-8-stimulated) | IC₅₀ | 0.0012 µM | nih.gov |

Therapeutic Implications and Research Directions

Potential Applications in Gastrointestinal Disorders

As a gastrin/CCK-B receptor antagonist, YM-022's most direct therapeutic applications lie in disorders related to gastric acid secretion and gastrin-mediated processes. nih.gov

YM-022 has demonstrated significant efficacy in reducing gastric acid secretion. Research in various animal models shows that it potently inhibits acid secretion stimulated by pentagastrin (B549294) and peptone meals. nih.govnih.gov Its mechanism is distinct from H2-receptor antagonists like famotidine (B1672045), as YM-022 does not affect histamine- or methacholine-induced acid secretion, indicating its specific action on the gastrin/CCK-B receptor pathway. nih.gov

Studies have directly compared YM-022 with other acid-suppressing agents, highlighting its high potency. In anesthetized rats, YM-022 was found to be substantially more potent at inhibiting pentagastrin-induced acid secretion than the reference antagonists CI-988 and L-365,260. nih.gov This potent and long-lasting antisecretory activity suggests its potential as a therapeutic agent for peptic ulcer disease. nih.gov

| Compound | ID₅₀ (μmol/kg/h) |

|---|---|

| YM-022 | 0.009 |

| CI-988 | 0.6 |

| L-365,260 | 3.40 |

Data sourced from research on anesthetized rats, where ID₅₀ represents the dose required to inhibit 50% of the acid secretion response. nih.gov

Long-term use of potent antisecretory drugs like proton pump inhibitors (e.g., omeprazole) can lead to hypergastrinemia (elevated gastrin levels), which may cause a rebound hypersecretory response and an increase in mucosal cell mass upon cessation of treatment. physiology.org Research has shown that YM-022 can prevent this hyperresponse. In a 13-week study on rats, co-administration of YM-022 with omeprazole (B731) prevented the increase in mucosal secretory response to pentagastrin that was observed with omeprazole alone. physiology.org This indicates that the trophic effects of hypergastrinemia are mediated through the gastrin/CCK-B receptor and can be effectively blocked by YM-022. physiology.org These findings suggest a role for YM-022 in managing conditions associated with hypergastrinemia.

Neurological and Psychiatric Research Avenues

The CCK-B receptor is also widely distributed in the central nervous system, where it is implicated in modulating anxiety and pain.

Activation of CCK-B receptors in the brain is associated with anxiety, and panic attacks can be induced in humans by CCK peptides. imrpress.com This has led to the hypothesis that selective CCK-B receptor antagonists could function as a unique class of anxiolytics. imrpress.com While direct studies on YM-022's anxiolytic effects in established animal models were not found in the reviewed literature, it is classified within the benzodiazepine (B76468) group of potent and specific CCK-B receptor antagonists being investigated for this purpose. imrpress.comdntb.gov.ua The involvement of the brain CCK-B receptor in anxiety makes compounds like YM-022 valuable research tools to explore this connection further. amanote.com

The CCK-B receptor (also known as CCK2R) plays a significant role in pain modulation, with its activation known to facilitate nociception. nih.govresearchgate.net Consequently, CCK2R antagonists have been developed and have successfully alleviated pain in several rodent models. nih.govresearchgate.net YM-022 is recognized as a highly potent CCK2R antagonist and is considered a key compound in research aimed at developing new treatments for pain management. nih.govnih.gov Although clinical trials of various CCK2R antagonists have shown modest results, the strong preclinical evidence supports continued investigation into the role of this receptor system in chronic pain. nih.govresearchgate.net

| Receptor | Binding Affinity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|

| Human CCK-B/Gastrin Receptor | 55 pM (IC₅₀) | nih.gov |

| Canine Gastrin/CCK-B Receptor | 0.73 nM (IC₅₀) | nih.gov |

| Canine CCK-A Receptor | 136 nM (IC₅₀) | nih.gov |

| CCK2R (CCK-B) | 68 pM (Kᵢ) | nih.gov |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ is the inhibition constant for a drug. Lower values indicate higher binding affinity.

Cancer Research

The gastrin/CCK-B receptor is expressed in various types of tumor cells, and peptides like gastrin can act as growth factors, promoting cancer cell proliferation. nih.gov This has made the receptor a target for anticancer therapies.

Research has demonstrated that YM-022 has antiproliferative effects. In a study involving mice with elevated levels of progastrin (a gastrin precursor), treatment with YM-022 significantly decreased colonic mucosal proliferation and increased apoptosis (programmed cell death). nih.gov YM-022 also reduced the number of aberrant crypt foci, which are precursors to colorectal cancer. nih.gov These findings strongly suggest that the proliferative effects of gastrin and its precursors in the colon are dependent on the CCK-B receptor and can be blocked by antagonists like YM-022. nih.gov This positions YM-022 as a promising compound for research into the prevention and treatment of gastrointestinal cancers, particularly those driven by gastrin-mediated pathways. nih.govnih.gov

Gastric Carcinogenesis and Prevention Strategies

The progression of gastric cancer is a complex process, and emerging research highlights the role of the gastrin/cholecystokinin-B (CCK-B) receptor in this pathway. Gastrin and CCK-B receptors are found on a variety of human tumor cells. nih.gov The activation of these receptors by peptides such as gastrin can stimulate cell growth (mitogenesis). nih.gov This has led researchers to investigate CCK-B/gastrin receptor antagonists as potential agents to inhibit tumor proliferation.

The compound YM-022 has been identified as a potent CCK-B/gastrin receptor antagonist with antiproliferative properties. nih.gov In studies using mouse fibroblasts that express human CCK-B/gastrin receptors, YM-022 effectively inhibited the cell growth induced by CCK-8 or gastrin I in a dose-dependent manner. nih.gov Furthermore, YM-022 has demonstrated the ability to inhibit the proliferation of several human cancer cell lines that naturally express both the gastrin gene and its corresponding receptor. nih.gov This suggests that YM-022 may disrupt the autocrine signaling loop where cancer cells produce their own growth factors (gastrin) that then stimulate their own receptors, leading to uncontrolled proliferation. nih.gov These findings indicate that by blocking the CCK-B/gastrin receptor, YM-022 could serve as a therapeutic strategy to impede the growth of certain cancers. nih.gov

Long-Term Pharmacological Effects and Receptor Blockade

YM-022 is characterized by its long-lasting inhibitory effects on gastric functions, which is a direct consequence of its sustained blockade of the CCK-B/gastrin receptor. nih.gov The duration of action is notably dependent on the method of administration.

When administered as a single subcutaneous injection, YM-022 demonstrates a remarkable long-term effect, suppressing the activity of enterochromaffin-like (ECL) cell histidine decarboxylase (HDC) for a period of 4 weeks. nih.govnih.gov ECL cells, which are regulated by gastrin, are crucial for histamine (B1213489) production and subsequent gastric acid secretion. The prolonged suppression of their activity signifies a persistent receptor blockade. nih.gov This long-lasting effect is attributed to the slow absorption of the compound from the subcutaneous deposit, creating a sustained release mechanism. nih.gov Studies have shown that this blockade is reversible; for instance, stopping a continuous subcutaneous infusion of YM-022 resulted in a prompt reversal of the CCK-B receptor blockade. nih.gov

In contrast, a single oral dose of YM-022 results in a much shorter duration of action, inhibiting HDC activity for approximately 2 to 3 days. nih.govnih.gov Research in cats also demonstrated a lasting effect, where a single intravenous bolus injection led to 100% inhibition of gastric acid secretion within 30 minutes, with 85% inhibition still present after 3 hours. nih.gov

Comparative Studies with Other CCK Receptor Modulators

The pharmacological profile of YM-022 has been evaluated in several studies by comparing its potency and duration of action against other CCK receptor modulators. These comparisons highlight its high potency and selectivity for the CCK-B/gastrin receptor.

In a comparative study with YF476, another CCK-2 antagonist, a single subcutaneous injection of YM-022 suppressed HDC activity in rats for 4 weeks, whereas YF476 maintained this suppression for 8 weeks. nih.govnih.gov When administered orally, both compounds inhibited HDC activity for a shorter period, with YF476 showing a slightly longer effect of 2-4 days compared to 1 day for YM-022. nih.gov

YM-022 has also been compared to the reference antagonists CI-988 and L-365,260. In studies measuring the inhibition of pentagastrin-induced gastric acid secretion in anesthetized rats, YM-022 was found to be substantially more potent. nih.gov The dose required to produce 50% inhibition (ID50) for YM-022 was significantly lower than for the other compounds. nih.gov Similar results were observed in gastric fistula cats and in vitro studies using isolated rabbit gastric glands, consistently demonstrating the superior potency of YM-022. nih.gov

Table 1: Comparative Potency of CCK-B Receptor Antagonists in Anesthetized Rats (Inhibition of Pentagastrin-Induced Gastric Acid Secretion)

| Compound | ID₅₀ (μmol/kg/h) |

| YM-022 | 0.009 |

| CI-988 | 0.6 |

| L-365,260 | 3.40 |

Data sourced from in vivo studies in anesthetized rats. nih.gov

Table 2: Comparative Potency of CCK-B Receptor Antagonists in Gastric Fistula Cats

| Compound | ID₅₀ (μmol/kg) |

| YM-022 | 0.02 |

| CI-988 | 1.6 |

| L-365,260 | 2.5 |

Data sourced from in vivo studies in cats with gastric fistulas. nih.gov

Table 3: Comparative In Vitro Potency of CCK-B Receptor Antagonists (Inhibition of CCK-8-Stimulated ¹⁴C-Aminopyrine Uptake in Isolated Rabbit Gastric Glands)

| Compound | IC₅₀ (μM) |

| YM-022 | 0.0012 |

| CI-988 | 0.2 |

| L-365,260 | 2.8 |

Data sourced from in vitro studies. nih.gov

Advanced Methodologies and Future Research Perspectives

Development of Novel Analogues and Structure-Activity Relationships

The development of novel analogues of YM 022 and the study of their structure-activity relationships (SAR) are fundamental to medicinal chemistry and drug discovery acs.orgpitt.edunih.govatsjournals.org. By systematically modifying the chemical structure of YM 022, researchers can investigate how specific changes affect its binding affinity, selectivity, potency, and pharmacokinetic properties. Studies have already explored analogues of YM 022, suggesting that modifications to the phenylurea portion of the molecule can influence potency in inhibiting pentagastrin-induced gastric acid secretion in rats nih.gov. This indicates that targeted structural modifications can lead to compounds with improved pharmacological profiles. Future research can utilize high-throughput synthesis and screening techniques to generate diverse libraries of YM 022 analogues. Advanced computational modeling and cheminformatics can aid in predicting the potential activity of novel compounds and guide the synthesis of promising candidates. Analyzing the SAR of these new analogues can provide valuable information for designing more effective and selective CCK2 receptor antagonists with potentially improved properties for various research or therapeutic applications.

In Vivo Imaging and Receptor Occupancy Studies

In vivo imaging techniques, such as Positron Emission Tomography (PET), are invaluable for visualizing and quantifying receptor distribution and occupancy in living organisms nih.govsnmjournals.orgnih.govjst.go.jpopenmedscience.com. Applying these methodologies to YM 022 research can provide critical data on its pharmacokinetic and pharmacodynamic profile. Developing a radiolabeled form of YM 022 suitable for PET imaging would allow researchers to directly assess its distribution in the body, its ability to cross biological barriers (such as the blood-brain barrier, if relevant to the research question), and its binding to CCK2 receptors in target tissues over time. Receptor occupancy studies using such a radiotracer could quantify the extent and duration of YM 022 binding to CCK2 receptors at different doses and routes of administration in animal models. This information is essential for understanding the relationship between YM 022 exposure and its pharmacological effects in vivo, and for guiding the design of future biological studies.

Integration with Omics Technologies for Systems-Level Understanding

Integrating research on YM 022 with various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a systems-level understanding of its effects brjac.com.bromicstutorials.comcmbio.ionih.govscilifelab.se. By examining the global changes in genes, RNA transcripts, proteins, and metabolites in biological systems treated with YM 022, researchers can identify downstream pathways and networks influenced by CCK2 receptor blockade. For example, transcriptomic analysis could reveal changes in gene expression profiles in tissues expressing CCK2 receptors upon YM 022 administration. Proteomic studies could identify alterations in protein levels and modifications, while metabolomics could highlight changes in metabolic pathways. Integrating these different layers of omics data through bioinformatics and computational biology can help to elucidate the complex biological processes modulated by YM 022 and uncover potential off-target effects or compensatory mechanisms. This holistic approach can provide a more complete picture of how YM 022 impacts cellular and physiological functions.

Translational Research Challenges and Opportunities

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical or practical settings eurogct.orgresearchgate.netoo7.jpnih.govfrontiersin.org. For a compound like YM 022, which has shown inhibitory effects on gastric acid secretion and antiproliferative activity in certain cancer cell lines, translational research presents both challenges and opportunities. One significant challenge in translational research is ensuring that findings from preclinical studies in animal models accurately predict outcomes in humans eurogct.org. Developing predictive preclinical models that better mimic human physiology and disease can help to address this. Another challenge involves the complexity of biological mechanisms and the need to translate basic understanding into viable therapeutic strategies eurogct.org. Opportunities lie in leveraging the knowledge gained from advanced methodologies, such as SAR studies, in vivo imaging, and omics integration, to identify potential therapeutic niches for YM 022 or its analogues. For instance, if omics data reveal specific pathways involved in cancer cell proliferation that are strongly modulated by YM 022, this could support further investigation into its potential as an anti-cancer agent. Collaborative efforts between basic scientists, clinicians, and industry partners are crucial to navigate the translational pipeline, from initial discoveries to potential clinical applications.

常见问题

Q. What is the molecular mechanism of YM 022 as a CCK2 receptor antagonist, and how can its selectivity be validated experimentally?

YM 022 is a non-peptide antagonist of the cholecystokinin-B (CCK2) receptor, competitively inhibiting gastrin-mediated signaling . To validate its selectivity, researchers should:

- Perform radioligand binding assays using CCK2 receptor-expressing cell lines, comparing displacement curves against CCK1 receptors to confirm specificity .

- Conduct functional assays (e.g., intracellular calcium mobilization or cAMP inhibition) in CCK2 vs. CCK1 receptor systems to assess antagonistic potency differences. Control experiments with known CCK1 agonists/antagonists (e.g., CCK-8S) are critical .

Q. Which experimental models are optimal for studying YM 022’s pharmacological effects in vitro and in vivo?

- In vitro : Use primary gastric parietal cells or HEK293 cells transfected with human CCK2 receptors to study acid secretion modulation. Dose-response curves should quantify IC₅₀ values .

- In vivo : Rodent models (e.g., pylorus-ligated rats ) are standard for evaluating gastric acid suppression. Include positive controls (e.g., omeprazole) and measure gastric pH changes post-YM 022 administration .

Q. How should researchers address variability in YM 022’s efficacy across different cell lines or animal strains?

- Standardize protocols : Ensure consistent receptor expression levels (via qPCR or flow cytometry) and use isogenic cell lines to minimize genetic variability .

- Cross-validate findings : Replicate experiments in ≥2 independent models (e.g., Sprague-Dawley vs. Wistar rats) and apply statistical tests (ANOVA with post-hoc corrections) to identify strain-specific effects .

Advanced Research Questions

Q. What methodological frameworks are recommended for integrating YM 022 into studies of CCK2 receptor signaling pathways in disease contexts (e.g., gastrointestinal cancers)?

- Adopt a systems biology approach : Combine phosphoproteomics (to map YM 022-induced signaling changes) with RNA-seq to identify downstream transcriptional targets .

- Use theoretical frameworks like dose-response modeling to quantify pathway inhibition efficiency. Reference established CCK2 receptor kinetics (e.g., Nishida et al., 1994) to contextualize new data .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for YM 022?

- Pharmacokinetic profiling : Measure plasma/tissue concentrations of YM 022 via LC-MS/MS to assess bioavailability and correlate with observed effects .

- Evaluate off-target interactions : Screen YM 022 against related GPCRs (e.g., histamine H2 receptors) using high-throughput antagonist panels .

- Meta-analysis : Compare results across published studies (e.g., Nishida et al., 1994 vs. later in vivo trials) to identify methodological discrepancies (e.g., dosing schedules) .

Q. What experimental designs are suitable for longitudinal studies on YM 022’s chronic effects in metabolic or neurological disorders?

- Preclinical longitudinal design :

- Cohort stratification : Divide animal models into treatment/control groups, administering YM 022 for 8–12 weeks. Monitor biomarkers (e.g., plasma gastrin levels, neuronal activity via EEG) at regular intervals .

- Ethical considerations : Follow institutional guidelines for humane endpoints and sample size calculations to minimize unnecessary animal use .

Q. How can computational modeling enhance the interpretation of YM 022’s receptor interaction data?

- Molecular docking simulations : Use CCK2 receptor crystal structures (PDB ID: N/A; homology models may substitute) to predict binding poses of YM 022. Validate with mutagenesis studies targeting predicted interaction residues (e.g., transmembrane domain mutations) .

- Dynamic modeling : Apply kinetic models to simulate antagonist-receptor binding under physiological conditions (e.g., pH variations in gastric environments) .

Methodological Best Practices

Q. What steps ensure reproducibility when characterizing YM 022 in novel research contexts?

- Documentation : Maintain detailed lab notebooks with batch numbers, solvent preparation methods, and instrument calibration records .

- Data transparency : Publish raw datasets (e.g., binding affinity curves) in supplementary materials, adhering to FAIR principles .

- Replication : Collaborate with independent labs to verify key findings, particularly dose-dependent effects .

Q. How should researchers formulate hypotheses about YM 022’s role in modulating receptor crosstalk (e.g., with EGFR or mTOR pathways)?

- Literature-driven hypothesis generation : Use tools like PubMed’s "Similar Articles" feature to identify intersecting pathways. Prioritize hypotheses addressing gaps (e.g., "Does YM 022 influence EGFR phosphorylation in CCK2-positive cancers?") .

- Pilot studies : Test hypotheses in reduced-scale experiments (e.g., 6-well plate assays) before committing to large-scale investigations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。